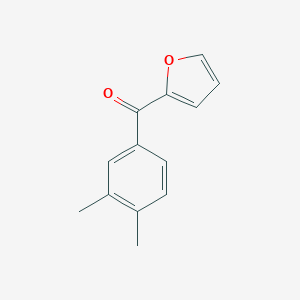

(3,4-Dimethylphenyl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

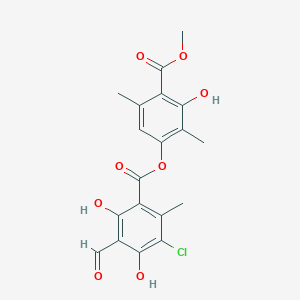

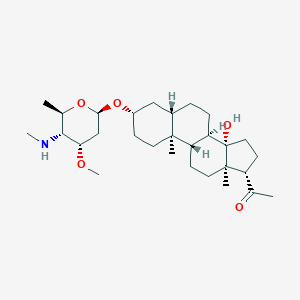

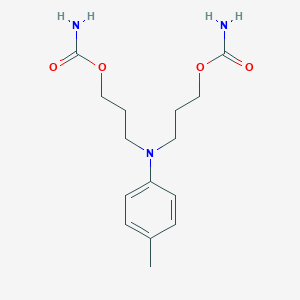

“(3,4-Dimethylphenyl)(furan-2-yl)methanone” is a type of chemical entity . It’s a chemical compound with a mass of 200.2337 dalton .

Synthesis Analysis

The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .Molecular Structure Analysis

The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .Chemical Reactions Analysis

The compound was synthesized using a two-step strategy of Povarov cycloaddition and N-furoylation process sequence .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.2337 dalton . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Protein Tyrosine Kinase Inhibitory Activity

A series of novel furan-2-yl (phenyl)methanone derivatives, including “(3,4-Dimethylphenyl)(furan-2-yl)methanone”, were synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . These compounds were screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

Anticancer Activity

The protein tyrosine kinase inhibitory activity of these compounds also suggests potential anticancer applications . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death and various regulatory mechanisms . A variety of tumor types have dysfunctional growth factor receptor tyrosine kinases, which result in inappropriate mitogenic signaling .

Synthesis of Pharmaceuticals

Furan is processed from furfural, which is an organic compound obtained from biomass feedstock . Thus, furan is a green and environmentally friendly material. It is used to produce pharmaceuticals . “(3,4-Dimethylphenyl)(furan-2-yl)methanone” being a furan derivative, can be used in the synthesis of pharmaceuticals .

Production of Resin

Furan is also used to produce resin . Therefore, “(3,4-Dimethylphenyl)(furan-2-yl)methanone” can potentially be used in the production of resin .

Agrochemical Production

Furan is used in the production of agrochemicals . Therefore, “(3,4-Dimethylphenyl)(furan-2-yl)methanone” can potentially be used in the production of agrochemicals .

Production of Lacquers

Furan is used in the production of lacquers . Therefore, “(3,4-Dimethylphenyl)(furan-2-yl)methanone” can potentially be used in the production of lacquers .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit protein tyrosine kinases , which play a key role in signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Similar compounds have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that (3,4-Dimethylphenyl)(furan-2-yl)methanone may have similar impacts on a molecular and cellular level.

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOTZZJPIQTQII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355547 |

Source

|

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl)(furan-2-yl)methanone | |

CAS RN |

15817-47-7 |

Source

|

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)